1-[(2-Bromophenyl)sulfanyl]propan-2-one
Description
1-[(2-Bromophenyl)sulfanyl]propan-2-one is a sulfur-containing ketone derivative featuring a 2-bromophenyl group attached to the propan-2-one scaffold via a sulfanyl (-S-) linkage. For instance, compounds like 1-[(4-Chlorophenyl)sulfanyl]propan-2-one (melting point 28–30 °C) and related imino/hydrazono derivatives highlight the influence of substituents on physicochemical behavior .
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H9BrOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
GYJCNXHTLAJBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Chloro Derivatives
The substitution pattern on the aromatic ring significantly impacts properties. For example:
- 1-[(4-Chlorophenyl)sulfanyl]propan-2-one ():
- Melting point: 28–30 °C.
- ¹H NMR (CDCl₃) : δ 3.57 (s, CH₂), 2.20 (s, CH₃).
- ¹³C NMR : δ 203.0 (C=O), 133.1–129.3 (aromatic carbons).
- IR : 1705 cm⁻¹ (C=O stretch), 1492 cm⁻¹ (aromatic C=C), 809 cm⁻¹ (C-Cl) .
- The bromo analog (target compound) is expected to exhibit a higher melting point and distinct IR peaks (e.g., C-Br stretch ~550–600 cm⁻¹) due to bromine’s larger atomic radius and polarizability.
Functional Group Variations: Sulfanyl vs. Imino/Hydrazono Groups
Compounds such as 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one () replace the sulfanyl group with imino (-NH-) and hydrazono (-NH-N=) linkages. These modifications:
- Reduce solubility in nonpolar solvents due to increased hydrogen-bonding capacity.
- Alter reactivity: Hydrazono derivatives are prone to cyclization or coordination with metal ions, unlike sulfanyl analogs .
Aryl Group Modifications: Bromophenyl vs. Furfuryl or Fluorophenyl
- Likely lower thermal stability compared to bromophenyl derivatives due to the oxygen-rich furan system .
- Methyl groups on the aryl ring improve lipophilicity, affecting solubility and diffusion properties .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Functional Group Impact on Reactivity
| Functional Group | Example Compound | Key Reactivity Traits |
|---|---|---|
| Sulfanyl (-S-) | 1-[(2-Bromophenyl)sulfanyl]propan-2-one | Susceptible to oxidation; nucleophilic at sulfur |
| Imino/Hydrazono | 1-(4-Bromophenylimino)-propan-2-one | Prone to cyclization; metal coordination |
| Phenoxy (-O-) | 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one | Chelates metals; participates in condensation |
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